Cyclopentenylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentenylferrocene, also known as (1-Cyclopentenyl)ferrocene, is an organometallic compound with the molecular formula C15H16Fe . It has a molecular weight of 252.13 g/mol .
Molecular Structure Analysis
Cyclopentenylferrocene consists of two cyclopentadienyl rings bound to a central iron atom . The InChI string for Cyclopentenylferrocene isInChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;/q2*-1;+2
. Physical And Chemical Properties Analysis
Cyclopentenylferrocene is a solid at 20 degrees Celsius . It has a molecular weight of 252.13 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Scientific Research Applications
Cancer Research
Ferrocene-based compounds, including Cyclopentenylferrocene, have been actively researched for medicinal applications, particularly in cancer research . Some ferrocenyl derivatives have shown high activity against several diseases, including cancer .
Electrocatalysts
The fascinating electrochemical properties of ferrocene have inspired researchers to develop ferrocene-based electrocatalysts for a wide variety of applications . Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .
Energy Conversion and Storage
Due to their versatile redox chemistry and catalytic activities, ferrocene-based electrocatalysts are widely employed in various energy-related systems .
Environmental Sensing
Ferrocene-based compounds are used in environmental sensing due to their outstanding electrocatalytic activity at lower operating potentials .
Polymer Chemistry
Ferrocenyl-based compounds have applications in polymer chemistry as redox dynamic polymers and dendrimers .
Materials Science
In materials science, these compounds are used as bioreceptors .
Pharmacology
Ferrocene-based compounds have found applications in pharmacology .
Nonlinear Optics
Mechanism of Action
Target of Action
Cyclopentenylferrocene, also known as Ferrocene, (1-cyclopenten-1-yl)-, primarily targets the Glutathione Peroxidase 4 (GPX4) . GPX4 is a unique mammalian enzyme that can reduce lipid hydroperoxides to their corresponding alcohols . It plays a crucial role in preventing lipid peroxidation, a process that can lead to cell death .
Mode of Action
Cyclopentenylferrocene interacts with GPX4, inhibiting its function . This inhibition leads to an increase in lipid peroxidation, causing a form of programmed cell death known as ferroptosis . Ferrocene derivatives have been found to participate in important metal-specific modes of action that contribute to the overall therapeutic efficacy of the molecules .
Biochemical Pathways
The inhibition of GPX4 by Cyclopentenylferrocene affects the lipid metabolism, reactive oxygen species (ROS) biology, and iron regulation pathways . The compound’s interaction with GPX4 impairs the enzyme’s ability to reduce lipid hydroperoxides, leading to an increase in lipid peroxidation and ROS . This increase in ROS and lipid peroxidation triggers ferroptosis, a form of cell death .
Pharmacokinetics
The compound’s ferrocenyl moiety is known to maintain the inhibition capacity of certain molecules with gpx4 .
Result of Action
The result of Cyclopentenylferrocene’s action is the induction of ferroptosis, a form of programmed cell death . By inhibiting GPX4 and increasing lipid peroxidation and ROS, Cyclopentenylferrocene can trigger cell death, thereby attenuating tumor growth in vivo .
Action Environment
The action of Cyclopentenylferrocene can be influenced by various environmental factors. For instance, ion-pairing has been found to lower the energy necessary for the reduction of the ferricenium ion, affecting the compound’s action . Additionally, the solvent dielectric constant can influence the energy barrier for rotation around the metal–ligand bond in ferricenium derivatives .
properties
IUPAC Name |
cyclopenta-1,3-diene;5-(cyclopenten-1-yl)cyclopenta-1,3-diene;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;/q2*-1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHQGWZCFPIJOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)[C-]2C=CC=C2.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Fe |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrocene, (1-cyclopenten-1-yl)- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.